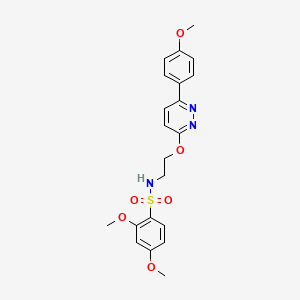

2,4-dimethoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

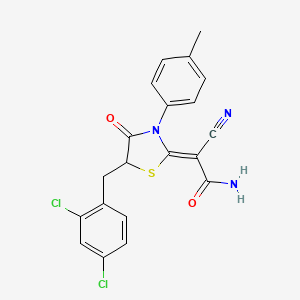

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of medications .

Molecular Structure Analysis

The compound contains several functional groups, including two methoxy groups, a pyridazine ring, and a sulfonamide group. These groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides generally undergo reactions typical of amides. They can participate in condensation reactions to form Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Antimicrobial and Anticancer Properties

- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This suggests a potential application of similar compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Photodynamic Therapy for Cancer Treatment

- New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized. These compounds exhibit high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications, potentially in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Catalysis and Polymerization

- Palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene, highlighting the role of sulfonamide derivatives in catalyzing polymerization reactions, which could have implications in material science and engineering (K. Skupov, P. Marella, M. Simard, et al., 2007).

Enzyme Inhibition for Therapeutic Applications

- Compounds bearing the benzenesulfonamide moiety have been synthesized and evaluated for their potential as enzyme inhibitors. This includes studies on carbonic anhydrase inhibitors, which have implications for treating various diseases, including glaucoma, epilepsy, and cancer (H. Gul, M. Tuğrak, H. Sakagami, et al., 2016).

Material Science and Chemical Synthesis

- Sulfonated Schiff base copper(II) complexes have been explored as efficient and selective catalysts in alcohol oxidation, showcasing the utility of sulfonamide derivatives in synthetic chemistry and material science applications (S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dimethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S/c1-27-16-6-4-15(5-7-16)18-9-11-21(24-23-18)30-13-12-22-31(25,26)20-10-8-17(28-2)14-19(20)29-3/h4-11,14,22H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHKGHBWKVVXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2823506.png)

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)

![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)